molecular formula C20H22N4O3S B3706960 N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea

N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea

Cat. No.: B3706960
M. Wt: 398.5 g/mol
InChI Key: JHIJTDKSEQSKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule that contains a thiadiazole group (a ring structure containing sulfur and nitrogen), an ethoxyphenyl group (a phenyl ring with an ethoxy substituent), and a urea group (a functional group with two amine groups joined by a carbonyl). These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

Again, without specific data, I can only speculate on the molecular structure. The presence of the thiadiazole ring, phenyl rings, and urea group would likely result in a fairly rigid structure. The ethoxy and dimethylphenoxy groups could provide some flexibility .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The thiadiazole ring might be susceptible to reactions with electrophiles or nucleophiles. The urea group could potentially hydrolyze under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability would need to be determined experimentally .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its biological activity, and optimizing its synthesis. It could potentially be a candidate for drug development, depending on its biological activity .

Biochemical Analysis

Biochemical Properties

The compound N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea has been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds.

Cellular Effects

N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea within cells and tissues involve various transporters or binding proteins . It also has effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea and its effects on activity or function involve various targeting signals or post-translational modifications . These direct it to specific compartments or organelles within the cell.

Properties

IUPAC Name

1-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-4-26-16-10-8-15(9-11-16)21-19(25)22-20-24-23-18(28-20)12-27-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIJTDKSEQSKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.